molecular formula C24H33NO4 B5110497 [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B5110497
M. Wt: 399.5 g/mol
InChI Key: NMAPLBYIYYRWTA-UHFFFAOYSA-N
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Description

[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective kappa opioid receptor antagonist. JDTic has been found to be a promising drug candidate for the treatment of various diseases such as depression, anxiety, and addiction.

Mechanism of Action

[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol acts as a selective kappa opioid receptor antagonist. Kappa opioid receptors are involved in the regulation of pain, stress, and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol blocks the activation of kappa opioid receptors by endogenous opioids such as dynorphin. This blockade leads to the reduction of drug-seeking behavior and the alleviation of depression and anxiety.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol also increases the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce the release of corticotropin-releasing factor, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its selectivity for kappa opioid receptors. This selectivity allows for the study of the specific effects of kappa opioid receptor blockade. However, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a relatively low potency and affinity for kappa opioid receptors compared to other kappa opioid receptor antagonists. This low potency may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One direction is the investigation of its potential therapeutic effects in humans. Another direction is the development of more potent and selective kappa opioid receptor antagonists. In addition, the role of kappa opioid receptors in the regulation of pain, stress, and addiction is still not fully understood, and further research is needed to elucidate their mechanisms of action.

Synthesis Methods

The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves several steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step is the protection of the phenol group of 3-methoxybenzyl alcohol with a TBDMS group. The third step is the coupling of 2,4-dimethoxy-3-methylbenzyl bromide with the protected piperidine using a palladium catalyst. The fourth step is the removal of the Boc group using TFA. The final step is the removal of the TBDMS group using TBAF.

Scientific Research Applications

[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has also been found to have antidepressant and anxiolytic effects. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

[1-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-18-22(28-3)10-9-20(23(18)29-4)15-25-12-6-11-24(16-25,17-26)14-19-7-5-8-21(13-19)27-2/h5,7-10,13,26H,6,11-12,14-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPLBYIYYRWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol

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